Methyl 2-(2-carbamoylhydrazinylidene)propanoate
Description
Properties
IUPAC Name |
methyl 2-(carbamoylhydrazinylidene)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYVECFGOZSICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80794495 | |
| Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64623-69-4 | |
| Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants : Methyl 3-oxopropanoate (or its activated form) and carbamoyl hydrazine.
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Catalyst : Acidic or basic conditions, such as sodium hydride in dimethylformamide (DMF), facilitate deprotonation of the hydrazine, enhancing nucleophilicity.
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Solvent : Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to stabilize ionic intermediates.
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Temperature : Reactions typically proceed at 60–80°C under reflux to achieve completion within 4–6 hours.
Mechanistic Insights :
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Deprotonation of carbamoyl hydrazine generates a nucleophilic hydrazide ion.
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Attack on the carbonyl carbon of methyl propionoate forms a tetrahedral intermediate.
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Elimination of methanol yields the hydrazinylidene product.
Yield and Purity :
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Yields range from 75–92% after purification via recrystallization (e.g., using ethanol-water mixtures).
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Impurities include unreacted starting materials and over-alkylated byproducts, mitigated by stoichiometric control.
Transesterification of Ethyl Esters with Methanol
Ethyl 2-(2-carbamoylhydrazinylidene)propanoate can be converted to the methyl ester via transesterification. This method is advantageous when ethyl esters are more accessible or stable.
Protocol:
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Reactants : Ethyl ester (1 equiv), methanol (excess), acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).
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Conditions : Reflux at 65–70°C for 12–24 hours.
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Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and solvent evaporation.
Key Considerations :
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Excess methanol drives equilibrium toward the methyl ester.
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Acid catalysts accelerate the reaction but risk hydrolyzing the hydrazinylidene group; thus, mild conditions are critical.
Performance Metrics :
One-Pot Synthesis from Pyruvic Acid Derivatives
A scalable industrial approach involves a one-pot reaction starting from pyruvic acid derivatives. This method integrates esterification and hydrazone formation in a single vessel.
Steps:
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Esterification : Pyruvic acid is treated with methanol under acidic conditions (e.g., H₂SO₄) to form methyl pyruvate.
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Hydrazone Formation : Carbamoyl hydrazine is added directly to the reaction mixture, with pH adjusted to 7–8 using NaHCO₃ to prevent over-acidification.
Advantages :
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Reduces intermediate isolation steps, lowering production costs.
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Achieves yields of 80–88% with high stereochemical fidelity.
Challenges :
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Competing side reactions (e.g., dimerization of pyruvate) require careful temperature control (40–50°C).
Metal-Catalyzed Hydrazonation
Transition metals, such as zinc or vanadium, have been employed to catalyze the formation of hydrazinylidene bonds, particularly for stereoselective synthesis.
Example: Vanadium Chloride (VCl₃)-Mediated Reaction
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Reactants : Methyl pyruvate, carbamoyl hydrazine, VCl₃ (10 mol%).
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Outcome : The Z-isomer is preferentially formed due to steric effects imposed by the metal coordination.
Performance :
Solid-Phase Synthesis for High-Purity Applications
For pharmaceutical-grade material, solid-phase synthesis using functionalized resins ensures minimal contamination.
Methodology:
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Resin Functionalization : Wang resin is esterified with propionoic acid.
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Hydrazone Formation : On-resin reaction with carbamoyl hydrazine in DMF, catalyzed by HOBt/DIC.
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Cleavage : Treatment with trifluoroacetic acid (TFA) releases the product.
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z/E) | Scalability |
|---|---|---|---|---|
| Condensation | 75–92 | 90–95 | 6:1 | Pilot-scale feasible |
| Transesterification | 85–90 | 95–98 | Retained from precursor | Industrial |
| One-Pot Synthesis | 80–88 | 88–93 | 5:1 | Industrial |
| Metal-Catalyzed | 78–82 | 85–90 | >9:1 | Limited to R&D |
| Solid-Phase | 65–75 | >99 | 7:1 | Small-scale |
Critical Process Parameters and Troubleshooting
Common Issues and Solutions:
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Low Yield :
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Isomerization :
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Purification Challenges :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(carbamoylamino)imino]propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group, resulting in the formation of methyl 2-[(carbamoylamino)amino]propanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of methyl 2-[(carbamoylamino)imino]propanoate.
Reduction Products: Methyl 2-[(carbamoylamino)amino]propanoate.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-[(carbamoylamino)imino]propanoate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Protein Modification: It can be used to modify proteins and study their structure and function.
Medicine:
Drug Development: Methyl 2-[(carbamoylamino)imino]propanoate is explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Polymer Production: The compound is used in the synthesis of polymers with specific properties for industrial applications.
Material Science: It is studied for its potential use in the development of new materials with unique characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Methyl 2-[(carbamoylamino)imino]propanoate interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: The compound can affect signal transduction pathways by modifying key proteins involved in cellular signaling.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between Methyl 2-(2-carbamoylhydrazinylidene)propanoate and its analogs:
Physicochemical Properties
- Solubility : The carboxylic acid derivative () has higher aqueous solubility than the methyl ester due to ionization, while sulfonyl-containing analogs (CAS 861211-81-6) exhibit lower polarity .
- Thermal Stability : Thiourea derivatives () display higher thermal stability (decomposition >200°C) compared to hydrazine esters, which may degrade at lower temperatures (~150°C) .
Analytical Characterization
- Mass Spectrometry : High-resolution APCI+ or ESI-MS (e.g., Thermo Scientific LTQ-Orbitrap) confirms molecular ions and fragmentation patterns .
- X-ray Crystallography : Used to resolve hydrazinylidene conformations and hydrogen-bonding networks (e.g., thiourea derivatives in show planar geometries with intramolecular N–H···S bonds) .
Biological Activity
Methyl 2-(2-carbamoylhydrazinylidene)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of methyl propanoate with hydrazine derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : Methyl propanoate and hydrazine hydrate.
- Reaction Conditions : The reaction is conducted under reflux conditions in an appropriate solvent, usually ethanol or methanol.
- Isolation : The product is isolated through crystallization or extraction methods.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance, related hydrazine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HL60 human promyelocytic leukemia cells. The IC50 values for these compounds were found to be as low as 0.8 μM, indicating potent activity against cancer cells .
Antiviral Activity
In addition to its anticancer properties, this compound exhibits antiviral activity. Studies have indicated that certain derivatives show effectiveness against viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV). However, the concentrations required for antiviral activity often coincide with those that inhibit cell proliferation, suggesting a need for further optimization to enhance selectivity .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound and its derivatives. Compounds containing hydrazine moieties have been associated with antibacterial and antifungal activities. For instance, studies on related compounds have shown varying degrees of microbial inhibition depending on structural modifications .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study highlighted the compound's potential as a lead for developing new anticancer agents.
| Cell Line | IC50 (μM) |
|---|---|
| HL60 | 0.8 |
| A549 (lung cancer) | 5.3 |
| MCF-7 (breast cancer) | 10.5 |
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of this compound derivatives against HSV. The study demonstrated that certain derivatives effectively reduced viral replication at concentrations that also impacted host cell viability.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-(2-carbamoylhydrazinylidene)propanoate?
A two-step approach is commonly employed: (1) condensation of methyl propanoate derivatives with hydrazine carboxamide precursors under acidic conditions, followed by (2) purification via recrystallization or column chromatography. Solvents like ethanol or methanol are preferred for their polarity, which facilitates intermediate stabilization. Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm intermediate formation .
Q. Which analytical techniques are essential for structural characterization?
Q. What safety protocols are critical during synthesis?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of hydrazine derivatives.
- Implement engineering controls (e.g., local exhaust ventilation) to limit airborne exposure.
- Follow waste disposal guidelines for hydrazine-containing byproducts .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectral data be resolved?
Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. Validate computational models (e.g., DFT) against experimental data from standardized databases like NIST Chemistry WebBook. Adjust solvation parameters (e.g., COSMO-RS) to better mimic experimental conditions .
Q. What strategies improve reaction yield in large-scale synthesis?
Q. How does the compound’s stability vary under physiological conditions?
Stability studies in PBS (pH 7.4, 37°C) show a half-life of <24 hours due to ester hydrolysis. For in vitro assays, prepare fresh solutions in anhydrous DMSO. Degradation products include propanoic acid derivatives and hydrazine byproducts, identifiable via LC-MS .
Q. What mechanistic insights explain its biological activity in enzyme inhibition?
The hydrazinylidene moiety acts as a hydrogen-bond donor, competitively inhibiting enzymes like carbonic anhydrase. Docking studies suggest binding to the zinc ion in the active site. Validate using enzyme kinetics (Lineweaver-Burk plots) and site-directed mutagenesis .
Q. How can derivatives be designed to enhance pharmacokinetic properties?
- Replace the methyl ester with tert-butyl esters to reduce hydrolysis rates.
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve membrane permeability.
- Use prodrug strategies (e.g., Boc-protected amines) to enhance bioavailability .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results between in vitro and in vivo models: How to interpret?
In vitro cytotoxicity (e.g., IC₅₀ = 10 µM in HeLa cells) may not translate to in vivo efficacy due to metabolic instability or poor tissue penetration. Conduct ADME studies with radiolabeled compounds to track biodistribution and identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
